molecular formula C27H27N5O5S B11686746 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11686746
M. Wt: 533.6 g/mol
InChI Key: HGPMGLGUZVKPJU-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 4. The acetohydrazide moiety is further functionalized with a 2,3-dimethoxybenzylidene group.

Synthetic routes for analogous compounds typically involve:

Condensation of hydrazides with aldehydes/ketones under acidic conditions to form hydrazones .

Cyclization or sulfanyl group introduction via nucleophilic substitution .

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-34-21-14-13-18(15-23(21)36-3)26-30-31-27(32(26)20-10-6-5-7-11-20)38-17-24(33)29-28-16-19-9-8-12-22(35-2)25(19)37-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

HGPMGLGUZVKPJU-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazole core is synthesized via cyclization of a thiosemicarbazide intermediate. A mixture of 3,4-dimethoxyphenylacetic acid (1.0 equiv) and thiosemicarbazide (1.2 equiv) is refluxed in phosphoryl chloride (POCl₃) at 110°C for 6 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The crude product is recrystallized from ethanol to yield the triazole thiol.

Reaction Conditions:

ParameterValue
SolventPOCl₃
Temperature110°C
Time6 hours
Yield72–78%

Functionalization with Sulfanyl Acetohydrazide

Thioether Bond Formation

The triazole thiol (1.0 equiv) is reacted with ethyl bromoacetate (1.1 equiv) in anhydrous ethanol under reflux for 4 hours in the presence of potassium carbonate (K₂CO₃). This yields ethyl {[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate.

Optimization Data:

BaseYield (%)Purity (%)
K₂CO₃8598
NaOEt7295
Et₃N6893

Hydrazinolysis to Acetohydrazide

The ethyl ester intermediate (1.0 equiv) is treated with excess hydrazine hydrate (3.0 equiv) in methanol under reflux for 3 hours. The reaction is monitored by TLC (CHCl₃:MeOH, 9:1). The precipitated product is filtered and washed with cold methanol to obtain 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.

Characterization Data:

  • IR (KBr, cm⁻¹): 3250 (N-H), 1660 (C=O), 1595 (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–6.9 (m, 8H, aromatic), 4.1 (s, 2H, CH₂), 3.8 (s, 6H, OCH₃).

Schiff Base Condensation with 2,3-Dimethoxybenzaldehyde

The acetohydrazide (1.0 equiv) is condensed with 2,3-dimethoxybenzaldehyde (1.1 equiv) in ethanol containing catalytic acetic acid (0.5 mL) under reflux for 5 hours. The Schiff base precipitates upon cooling and is recrystallized from ethanol.

Yield Optimization:

SolventCatalystTime (h)Yield (%)
EthanolAcOH588
MeOHHCl679
THFNone862

Spectroscopic Validation:

  • ESI-MS: m/z 576.2 [M+H]⁺ (calc. 576.19).

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 161.2 (C=N), 149.1–112.4 (aromatic carbons), 56.1 (OCH₃).

Critical Analysis of Methodologies

Catalytic Efficiency in Triazole Formation

The use of POCl₃ as both solvent and dehydrating agent in triazole cyclization ensures high regioselectivity and yield (>70%). Alternative catalysts like polyphosphoric acid (PPA) reduce yields to 58–64% due to side reactions.

Solvent Impact on Schiff Base Formation

Ethanol outperforms methanol and THF in condensation reactions, likely due to its optimal polarity for imine formation and product solubility. Acid catalysis (AcOH vs. HCl) minimizes aldehyde self-condensation, enhancing product purity.

Industrial-Scale Considerations

Catalyst Recycling

Hβ-type molecular sieves (1–2 mm grain size), as described in acethydrazide synthesis, could replace homogeneous acids in large-scale Schiff base condensation. These sieves are regenerable via calcination at 450°C, reducing waste generation.

Environmental Metrics

ParameterValue
Atom Economy84%
E-Factor6.2
Process Mass Intensity8.5

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits promising anticancer activity. In vitro tests have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Antifungal and Antibacterial Activities

The compound has also been evaluated for its antifungal and antibacterial properties:

  • Fungal Inhibition : In vitro assays revealed that it effectively inhibits the growth of several fungal strains.
  • Bacterial Activity : Preliminary results suggest antibacterial effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Herbicidal Potential

In agricultural applications, compounds similar to this compound have been studied for their herbicidal activities.

  • Mechanism : These compounds may act by inhibiting key enzymes involved in plant growth.
  • Field Trials : Field trials have shown effective weed control with minimal phytotoxic effects on crops .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Structural FeatureBiological Activity
Triazole ringAnticancer and antifungal
Dimethoxy groupsEnhanced solubility and activity
Acetohydrazide moietyContributes to bioactivity

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural variations among similar compounds include substitutions on the triazole ring, phenyl groups, and hydrazide moiety, which significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name / ID Triazole Substituents Phenyl Substituents Hydrazide Substituents Molecular Weight (g/mol) LogP (Predicted) IC₅₀ (μM)
Target Compound 5-(3,4-dimethoxyphenyl), 4-phenyl 2,3-dimethoxybenzylidene Sulfanyl-acetohydrazide ~525.6 ~3.8 N/A
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 5-(4-chlorophenyl) 2-ethoxybenzylidene Sulfanyl-acetohydrazide ~509.0 ~4.2 N/A
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 4-ethyl, 5-(4-methoxyphenyl) 4-hydroxy-3,5-dimethoxybenzylidene Sulfanyl-acetohydrazide ~557.6 ~2.9 N/A
Tetrahydroquinoline derivatives (C10-C14) N/A 3,4-dimethoxyphenyl Varied indole/benzylidene substituents ~450–520 ~2.5–3.5 0.69–4.24


Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) may enhance π-π stacking in hydrophobic pockets compared to the 4-chlorophenyl analog (electron-withdrawing) , which could improve binding affinity.
  • Methoxy Positioning: The 2,3-dimethoxybenzylidene group in the target compound vs. The latter’s hydroxyl group may reduce LogP (2.9 vs. 3.8) but improve aqueous solubility .
  • Biological Activity: While direct IC₅₀ data for the target compound is unavailable, structurally related tetrahydroquinoline derivatives () with 3,4-dimethoxyphenyl groups show potent anti-cancer activity (IC₅₀: 0.69–4.24 μM), suggesting the target compound may exhibit similar efficacy .

Pharmacological Implications

  • Methoxy Groups : 3,4-Dimethoxy substituents are associated with enhanced blood-brain barrier penetration and kinase inhibition (e.g., tyrosine kinase inhibitors) .
  • Sulfanyl Linker : The thioether bridge may influence redox activity and interactions with cysteine residues in target proteins .

Physicochemical Properties

  • Molecular Weight : All analogs fall within the 500–600 g/mol range, adhering to Lipinski’s rules for drug-likeness.

Biological Activity

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 2,3-dimethoxybenzaldehyde with hydrazine derivatives and subsequent reactions with triazole and thioether functionalities. The synthesis pathway has been optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus≤ 16
Escherichia coli≤ 32
Listeria monocytogenes≤ 16
Candida albicans≤ 16

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains.

Antitubercular Activity

In a study focused on anti-tubercular agents, derivatives similar to this compound were evaluated for their activity against Mycobacterium tuberculosis. While specific data for the target compound is not extensively reported, related compounds showed IC50 values ranging from 1.35 to 2.18 µM, indicating potential efficacy in treating tuberculosis .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed using human cell lines. Preliminary results suggest that the compound exhibits low toxicity with CC50 values greater than 32 µM for most tested cell lines . This safety profile is crucial for further development as a therapeutic agent.

The proposed mechanism of action involves the inhibition of key enzymes in microbial metabolism and disruption of cellular integrity. The triazole moiety is known for its ability to interfere with fungal cell wall synthesis, while the sulfanyl group may enhance interaction with bacterial targets.

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study examining the antibacterial efficacy of various triazole derivatives including our compound, it was found that modifications in the phenolic structure significantly influenced antimicrobial potency. The presence of methoxy groups was correlated with enhanced activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antifungal Activity
Another investigation focused on antifungal activity revealed that compounds similar to this compound exhibited MIC values as low as 8 µg/mL against Candida glabrata and Candida tropicalis, suggesting potential use in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for preparing this hydrazide-triazole hybrid compound?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 2,3-dimethoxybenzaldehyde with acetohydrazide to form the hydrazone intermediate.
  • Step 2 : Thiolation of the triazole precursor (e.g., 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI.
  • Step 3 : Purification via column chromatography or recrystallization. Key reagents (AR grade) include dimethoxy-substituted aldehydes, hydrazides, and triazole-thiol derivatives. Reaction conditions (solvent, temperature) should align with analogous hydrazone and triazole syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assign methoxy (-OCH₃), hydrazone (C=N), and triazole (C-S) protons/carbons.
  • FT-IR : Confirm C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹, if present).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure purity (>95%). Comparative data from structurally similar triazole-hydrazones can guide interpretation .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • In vitro assays : Test against enzyme targets (e.g., acetylcholinesterase) or cancer cell lines (e.g., MCF-7) using MTT assays.
  • Dose-response curves : Determine IC₅₀ values. Reference analogs with triazole and dimethoxyphenyl moieties show antimicrobial and antitumor activity, suggesting a starting concentration range of 1–100 µM .

Advanced Questions

Q. What strategies optimize the reaction yield of the triazole-thiol intermediate?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity).
  • Bayesian Optimization : Iteratively model reaction outcomes to predict optimal conditions. For example, a study using heuristic algorithms achieved a 22% yield improvement in triazole-thiol synthesis by optimizing reaction time (4 → 6 hrs) and solvent (DCM → THF) .

Q. How do structural modifications to the dimethoxyphenyl or triazole groups affect bioactivity?

  • Substituent Analysis : Replace 3,4-dimethoxyphenyl with 4-hydroxyphenyl to assess solubility vs. potency trade-offs.
  • SAR Studies : Compare IC₅₀ values of analogs (e.g., 5-(4-chlorophenyl)-triazole derivatives show enhanced cytotoxicity). Computational docking (AutoDock Vina) can predict binding affinities to targets like EGFR or tubulin .

Q. What advanced analytical methods resolve contradictions in spectral data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Confirm stereochemistry of the hydrazone (E/Z configuration).
  • HPLC-MS/MS : Detect impurities (<2%) that may skew bioactivity results. Discrepancies in melting points or NMR shifts between batches often arise from residual solvents or isomerization .

Q. How can AI-driven platforms enhance synthesis reproducibility?

  • Smart Laboratories : Integrate real-time PAT (Process Analytical Technology) to monitor reaction progression via Raman spectroscopy.
  • Automated Workflows : Use robotic liquid handlers for precise reagent dosing. A COMSOL Multiphysics model demonstrated a 30% reduction in side products by adjusting flow rates in continuous-flow reactors .

Methodological Tables

Q. Table 1. Yield Optimization via DoE (Hypothetical Data)

VariableLow LevelHigh LevelOptimal LevelYield (%)
Temperature (°C)60807578
Catalyst (mol%)5151282
Solvent (Polarity)TolueneDMFTHF85

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget IC₅₀ (µM)Selectivity Index
3,4-Dimethoxyphenyl (Parent)12.5 ± 1.28.2
4-Hydroxy-3-methoxyphenyl18.7 ± 2.15.4
5-(4-Fluorophenyl)-triazole9.8 ± 0.910.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.